REACTION_CXSMILES
|
[N:1]1(C(OC(C)(C)C)=O)[CH2:6][CH2:5][C:4]2([O:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[N:8]3[CH:16]=[CH:17][CH:18]=[C:7]23)[CH2:3][CH2:2]1.C1(C)C=CC=CC=1.[ClH:33]>O1CCOCC1>[ClH:33].[NH:1]1[CH2:2][CH2:3][C:4]2([O:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[N:8]3[CH:16]=[CH:17][CH:18]=[C:7]23)[CH2:5][CH2:6]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCC2(CC1)C=1N(C3=C(O2)C=CC=C3)C=CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L 3-neck round bottom flask was fitted with a mechanical stirrer, an addition funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise over 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
resulting in a very dark solution
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for 1 h before the reaction mixture
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the residual solids
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether (2×200 mL)
|
Type
|
CUSTOM
|
Details
|
was then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1CCC2(CC1)C=1N(C3=C(O2)C=CC=C3)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |